molecular formula C12H10ClNO2 B13920381 Methyl 4-chloro-6-methylquinoline-7-carboxylate

Methyl 4-chloro-6-methylquinoline-7-carboxylate

Cat. No.: B13920381
M. Wt: 235.66 g/mol
InChI Key: TVSQOELDAXUAOP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methylquinoline-7-carboxylate is a quinoline derivative with the molecular formula C12H10ClNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-6-methylquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-methylquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Methyl 4-chloro-6-methylquinoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-methylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication in microorganisms. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
  • 4-chloro-6-methylquinoline

Comparison: Methyl 4-chloro-6-methylquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 4-chloro-6-methylquinoline-7-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-7-5-9-10(13)3-4-14-11(9)6-8(7)12(15)16-2/h3-6H,1-2H3

InChI Key

TVSQOELDAXUAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1C(=O)OC)Cl

Origin of Product

United States

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